Lipophilicity (LogP) Differentiation: 1-Bromo-2-ethynyl-4,5-difluorobenzene vs. Mono-Fluoro and Regioisomeric Analogs
The calculated LogP of 1-bromo-2-ethynyl-4,5-difluorobenzene is 2.7086 , compared to 2.5695 for the mono-fluoro analog 1-bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) and an XlogP of 3.1 for the regioisomer 1-bromo-4-ethynyl-2,3-difluorobenzene (CAS 2000002-78-6) [1]. The ΔLogP of +0.14 versus the mono-fluoro analog and −0.4 versus the 2,3-difluoro regioisomer confirms that the 4,5-difluoro pattern yields a distinct, intermediate lipophilicity profile.
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 2.7086 (Leyan calculated value) |
| Comparator Or Baseline | 1-Bromo-2-ethynyl-4-fluorobenzene (CAS 1693887-36-3) LogP = 2.5695; 1-Bromo-4-ethynyl-2,3-difluorobenzene (CAS 2000002-78-6) XlogP = 3.1 |
| Quantified Difference | ΔLogP = +0.14 vs. mono-fluoro analog; ΔLogP = −0.4 vs. 2,3-difluoro regioisomer |
| Conditions | Calculated LogP/XlogP values from vendor computational data; no standardized experimental LogP determination available across all comparators. |
Why This Matters
Moderate lipophilicity (LogP ~2.7) is desirable for balancing aqueous solubility and membrane permeability in oral drug candidates, and the specific value distinguishes this compound from both more lipophilic and less lipophilic analogs for SAR exploration.
- [1] Chem960. 1-Bromo-4-ethynyl-2,3-difluorobenzene (CAS 2000002-78-6), XlogP = 3.1. Available at: https://mip.chem960.com/baike/2000002-78-6.html View Source
